REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Li])CCC.C(=O)=O.C([Li])(C)(C)C.[C:23]1([CH3:33])[CH:28]=[CH:27][C:26]([S:29](F)(=[O:31])=[O:30])=[CH:25][CH:24]=1>C1COCC1>[S:29]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)([C:26]1[CH:27]=[CH:28][C:23]([CH3:33])=[CH:24][CH:25]=1)(=[O:31])=[O:30]
|
Name
|
|
Quantity
|
586 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)F)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
CUSTOM
|
Details
|
the dry ice bath removed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture bubbled with CO2 as the reaction
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C
|
Type
|
STIRRING
|
Details
|
stirred at −70° C
|
Type
|
STIRRING
|
Details
|
stirred at −70° C
|
Type
|
CUSTOM
|
Details
|
2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 mL H2O
|
Type
|
ADDITION
|
Details
|
poured into a solution of ammonium chloride (pH 5)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with CHCl3
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed successively with a saturated solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give a final yield of 199 mg (0.73 mmol)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C=1NC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |